3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Description
3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C14H15Cl2N3OS and its molecular weight is 344.25. The purity is usually 95%.
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Biological Activity
3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H12ClN3OS
- Molecular Weight : 249.73 g/mol
- CAS Number : 720720-96-7
The compound acts primarily as an inhibitor of Factor Xa (fXa), a crucial enzyme in the coagulation cascade. By inhibiting fXa, it effectively reduces thrombin generation and platelet activation, making it a candidate for anticoagulant therapy.
Anticoagulant Properties
Research has demonstrated that derivatives containing the thiazolo[5,4-c]pyridine moiety exhibit significant anticoagulant activity. For example:
- Study Findings : A study by Haginoya et al. (2004) reported that a related compound incorporating the same thiazolo structure displayed potent anti-fXa activity and prolonged prothrombin time in rat models, indicating effective anticoagulation .
Selectivity and Efficacy
The selectivity of this compound for fXa over other serine proteases is critical for minimizing side effects associated with anticoagulation. The compound's design leverages non-covalent interactions that stabilize binding to the fXa active site.
In Vivo Studies
- Animal Models : In studies involving rat models, the compound exhibited dose-dependent anticoagulant effects with moderate bioavailability. The prolongation of prothrombin time was significant at therapeutic doses.
- Safety Profile : Toxicological assessments indicated a favorable safety profile at effective doses, with no significant adverse effects observed during the studies.
Data Table: Biological Activity Summary
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this class of compounds. Computational modeling has revealed that modifications to the thiazolo ring can enhance binding affinity and selectivity for fXa.
Computational Studies
Recent molecular dynamics simulations have provided insights into the binding interactions between the compound and fXa. These studies suggest that specific non-covalent interactions play a crucial role in stabilizing the enzyme-inhibitor complex.
Properties
IUPAC Name |
3-chloro-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS.ClH/c1-18-6-5-11-12(8-18)20-14(16-11)17-13(19)9-3-2-4-10(15)7-9;/h2-4,7H,5-6,8H2,1H3,(H,16,17,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRILQRFVGKKRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.